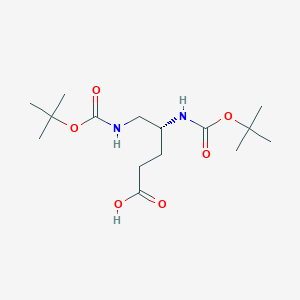

(R)-4,5-Bis(Boc-amino)-pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-4,5-Bis(Boc-amino)-pentanoic acid” is a compound that contains two Boc-protected amino groups . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “®-4,5-Bis(Boc-amino)-pentanoic acid”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods for synthesizing amino acids have been developed, including Erlenmeyer synthesis, Malonate synthesis, and phase transfer catalyzed synthesis .Molecular Structure Analysis

The molecular structure of “®-4,5-Bis(Boc-amino)-pentanoic acid” can be determined using various analytical techniques such as NMR spectroscopy . The Boc group in the molecule contributes to its stability towards most nucleophiles and bases .Chemical Reactions Analysis

Boc-protected amines and amino acids, including “®-4,5-Bis(Boc-amino)-pentanoic acid”, can undergo various chemical reactions. For instance, they can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . They are also stable towards most nucleophiles and bases .Safety and Hazards

The safety data sheet for a similar compound, “®-3-(Boc-amino)-3-(3-bromophenyl)propionic acid”, suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of ®-4,5-Bis(Boc-amino)-pentanoic acid is the amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . These amino groups often need to be protected during synthetic reactions .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The Boc-protection process affects the biochemical pathways involving the amino groups in the target molecules . The Boc group provides stability to these molecules, allowing them to undergo further reactions without the amino groups being affected . This process is crucial in the synthesis of complex organic compounds .

Pharmacokinetics

The pharmacokinetic properties of ®-4,5-Bis(Boc-amino)-pentanoic acid are largely determined by the Boc-protection process . The Boc group increases the stability of the compound, allowing it to withstand various conditions in the body . .

Result of Action

The result of the action of ®-4,5-Bis(Boc-amino)-pentanoic acid is the formation of Boc-protected amines and amino acids . These compounds are stable and can undergo further reactions without the amino groups being affected . This is particularly useful in the synthesis of complex organic compounds .

Action Environment

The action of ®-4,5-Bis(Boc-amino)-pentanoic acid is influenced by various environmental factors. For instance, the Boc-protection process can be conducted under either aqueous or anhydrous conditions . The presence of a base and the anhydride Boc2O is also required . Furthermore, the compound is stable towards most nucleophiles and bases, which means it can withstand a variety of chemical environments .

Eigenschaften

IUPAC Name |

(4R)-4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVVNDZHUBXGHG-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)